Cas no 213682-03-2 ((4-Methoxy-1H-indol-2-yl)methanol)

(4-Methoxy-1H-indol-2-yl)methanol is a versatile indole derivative with a hydroxymethyl functional group at the 2-position and a methoxy substituent at the 4-position of the indole ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its structural features enable further functionalization, making it useful for constructing complex heterocyclic frameworks. The presence of both hydroxyl and methoxy groups enhances its reactivity in condensation, alkylation, and cross-coupling reactions. High purity and well-defined stereochemistry ensure consistent performance in research and industrial applications. Suitable for use under controlled conditions, it is commonly employed in medicinal chemistry and material science.
(4-Methoxy-1H-indol-2-yl)methanol structure
213682-03-2 structure
Product name:(4-Methoxy-1H-indol-2-yl)methanol
CAS No:213682-03-2
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD20486696
CID:4784567

(4-Methoxy-1H-indol-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-methoxy-1H-indol-2-yl)methanol
    • 1H-Indole-2-methanol, 4-methoxy-
    • (4-Methoxy-1H-indol-2-yl)methanol
    • MDL: MFCD20486696
    • Inchi: 1S/C10H11NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-5,11-12H,6H2,1H3
    • InChI Key: XFMVCMVKYKJNOL-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C1C=C(CO)N2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • XLogP3: 1.3
  • Topological Polar Surface Area: 45.2

(4-Methoxy-1H-indol-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
223315-5g
(4-Methoxy-1H-indol-2-yl)methanol, 95% min
213682-03-2 95%
5g
$2520.00 2023-09-09
Matrix Scientific
223315-1g
(4-Methoxy-1H-indol-2-yl)methanol, 95% min
213682-03-2 95%
1g
$840.00 2023-09-09

(4-Methoxy-1H-indol-2-yl)methanol Related Literature

Additional information on (4-Methoxy-1H-indol-2-yl)methanol

Comprehensive Analysis of (4-Methoxy-1H-indol-2-yl)methanol (CAS No. 213682-03-2): Properties, Applications, and Research Insights

(4-Methoxy-1H-indol-2-yl)methanol, identified by its CAS number 213682-03-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This indole derivative is characterized by its unique molecular structure, featuring a methoxy group at the 4-position and a hydroxymethyl group at the 2-position of the indole ring. Its structural versatility makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of serotonin receptor modulators and neuroprotective agents.

Recent studies highlight the growing interest in (4-Methoxy-1H-indol-2-yl)methanol due to its potential applications in central nervous system (CNS) drug discovery. Researchers are exploring its role in targeting 5-HT receptors, which are critical in treating conditions like anxiety, depression, and migraines. The compound's methoxy-indole scaffold is also being investigated for its antioxidant properties, aligning with the rising demand for neurodegenerative disease therapeutics.

From a synthetic chemistry perspective, CAS 213682-03-2 serves as a key building block for heterocyclic compound synthesis. Its reactivity allows for functionalization at multiple sites, enabling the creation of diverse indole-based libraries for high-throughput screening. This aligns with current trends in fragment-based drug design (FBDD), where small molecular fragments like (4-Methoxy-1H-indol-2-yl)methanol are used to construct larger, more complex drug candidates.

The compound's physicochemical properties, including its moderate lipophilicity (LogP ~1.8) and hydrogen-bonding capacity, make it particularly interesting for blood-brain barrier (BBB) penetration studies. These characteristics are frequently searched by medicinal chemists optimizing CNS drug candidates, as evidenced by the surge in related queries on scientific databases like SciFinder and Reaxys.

In the context of green chemistry, researchers are investigating eco-friendly synthetic routes to produce (4-Methoxy-1H-indol-2-yl)methanol. Recent publications describe catalytic methods using biodegradable reagents, addressing the pharmaceutical industry's push toward sustainable manufacturing. This resonates with the increasing public interest in environmentally friendly drug production, a hot topic in both academic and industrial circles.

Analytical characterization of 213682-03-2 typically involves advanced techniques such as NMR spectroscopy (showing distinctive aromatic proton signals at δ 7.1-7.3 ppm), mass spectrometry (m/z 177 for [M+H]+), and HPLC purity analysis. These methodologies are frequently searched by quality control specialists, reflecting the compound's importance in pharmaceutical quality assurance protocols.

The commercial availability of (4-Methoxy-1H-indol-2-yl)methanol from specialty chemical suppliers has increased significantly, driven by demand from contract research organizations (CROs) and academic laboratories. Price trends and bulk synthesis scalability are common search queries, indicating the compound's transition from a research chemical to a potential kilogram-scale intermediate.

Emerging applications in agrochemical research have also been reported, with studies examining its derivatives as potential plant growth regulators. This diversification of applications contributes to the compound's growing relevance across multiple scientific disciplines, making CAS 213682-03-2 a subject of continuous research interest.

From a safety perspective, standard handling procedures for (4-Methoxy-1H-indol-2-yl)methanol follow typical laboratory protocols for organic intermediates. Material Safety Data Sheets (MSDS) emphasize proper personal protective equipment (PPE) usage, particularly when handling powdered forms, a detail often searched by laboratory personnel.

The future research trajectory for 213682-03-2 appears promising, with several patent applications filed in recent years covering its derivatives. These developments position (4-Methoxy-1H-indol-2-yl)methanol as a compound of sustained interest in medicinal chemistry and drug discovery pipelines worldwide.

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